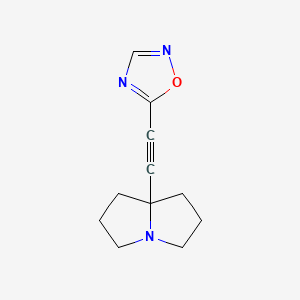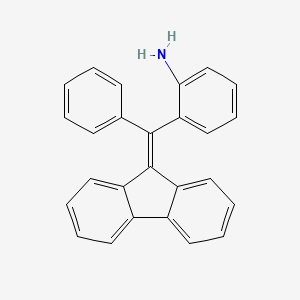
2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a sulfonyl chloride group attached to the benzoxazole ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and appropriate aldehydes or ketones.
Functionalization: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl chloride and methyl iodide, respectively.
Analyse Chemischer Reaktionen
2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function . This reactivity is exploited in various chemical and biological applications.
Vergleich Mit ähnlichen Verbindungen
2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride can be compared with other benzoxazole derivatives, such as:
2-Methylbenzoxazole: Lacks the tert-butyl and sulfonyl chloride groups, making it less reactive.
2-tert-Butylbenzoxazole: Similar in structure but lacks the sulfonyl chloride group, affecting its reactivity and applications.
6-Methylbenzoxazole: Lacks the tert-butyl and sulfonyl chloride groups, making it less versatile in chemical reactions.
These comparisons highlight the unique reactivity and versatility of this compound in various applications.
Eigenschaften
CAS-Nummer |
914638-37-2 |
|---|---|
Molekularformel |
C12H14ClNO3S |
Molekulargewicht |
287.76 g/mol |
IUPAC-Name |
2-tert-butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C12H14ClNO3S/c1-7-5-6-8-9(10(7)18(13,15)16)17-11(14-8)12(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
OSQSJRZJHHTZEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N=C(O2)C(C)(C)C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


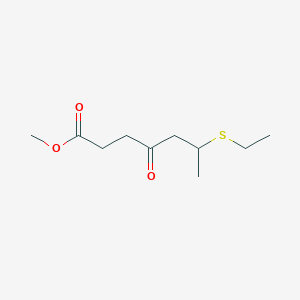
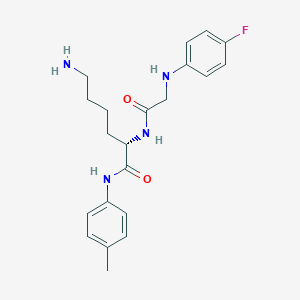

propanedinitrile](/img/structure/B12609305.png)
![4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12609308.png)
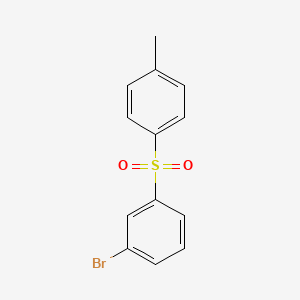
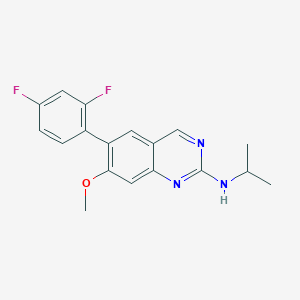
![N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B12609329.png)
![{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B12609331.png)
![5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12609336.png)
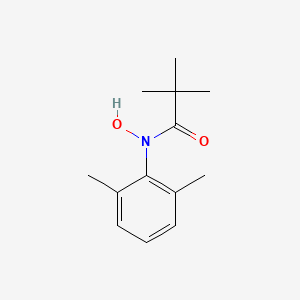
![4-[4-(Hydroxymethyl)phenoxy]-5-(phenylsulfanyl)benzene-1,2-dicarbonitrile](/img/structure/B12609340.png)
